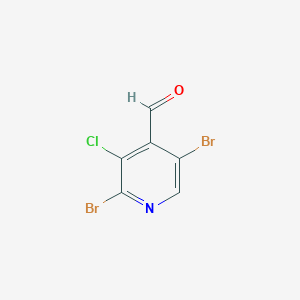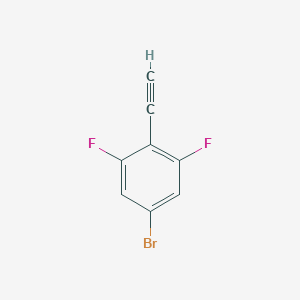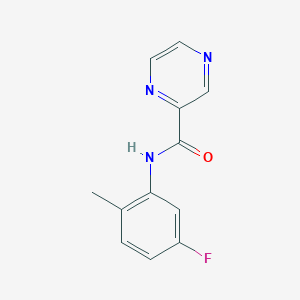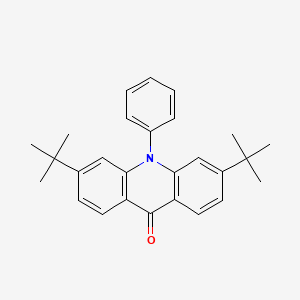
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of tert-butyl groups at the 3 and 6 positions, a phenyl group at the 10 position, and an acridinone core. This compound is often utilized in photoredox catalysis due to its high chemical stability and redox potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,6-di-tert-butylacridin-9(10H)-one with a phenyl-substituted reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding acridinium salts.
Reduction: Reduction reactions can convert the acridinone core to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include acridinium salts, dihydroacridine derivatives, and various substituted acridinones .
Wissenschaftliche Forschungsanwendungen
3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one primarily involves its role as a photocatalyst. Upon light absorption, the compound undergoes photoexcitation, leading to the generation of reactive intermediates. These intermediates can then participate in various chemical transformations, such as hydrogen atom transfer and electron transfer processes. The molecular targets and pathways involved include aromatic substrates and heteroaromatic azoles .
Vergleich Mit ähnlichen Verbindungen
- 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate
- 3,6-Bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-acridinium tetrafluoroborate
Comparison: Compared to similar compounds, 3,6-Di-tert-butyl-10-phenylacridin-9(10H)-one exhibits higher chemical stability and a more favorable redox potential, making it a superior photocatalyst. Its unique structural features, such as the presence of tert-butyl groups, contribute to its enhanced performance in photoredox reactions .
Eigenschaften
Molekularformel |
C27H29NO |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
3,6-ditert-butyl-10-phenylacridin-9-one |
InChI |
InChI=1S/C27H29NO/c1-26(2,3)18-12-14-21-23(16-18)28(20-10-8-7-9-11-20)24-17-19(27(4,5)6)13-15-22(24)25(21)29/h7-17H,1-6H3 |
InChI-Schlüssel |
TUQNVKXKYRDLPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C(N2C4=CC=CC=C4)C=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)

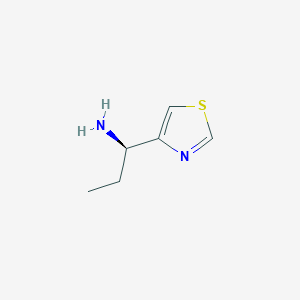

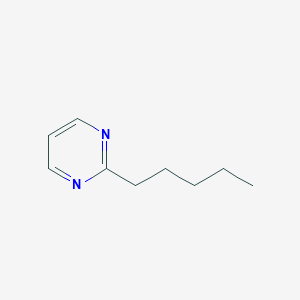

![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)



